molecular formula C19H21N5O2 B2363112 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide CAS No. 2034504-47-5

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2363112
CAS No.: 2034504-47-5
M. Wt: 351.41
InChI Key: PADSHIXRMUMAGK-UHFFFAOYSA-N
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Description

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenethyl group, and a cyanopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyrazine moiety. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrazine moiety can act as a ligand, binding to metal ions or active sites on proteins, thereby modulating their activity . The piperidine ring and phenethyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is unique due to its combination of a cyanopyrazine moiety with a piperidine ring and a phenethyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c20-13-17-18(22-11-10-21-17)26-16-7-4-12-24(14-16)19(25)23-9-8-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADSHIXRMUMAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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